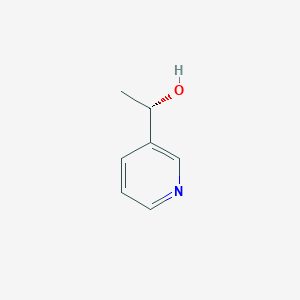

(S)-1-(3-Pyridyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-(3-Pyridyl)ethanol: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction

(S)-1-(3-Pyridyl)ethanol is a chiral pyridyl alcohol that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its stereospecific nature and the presence of a modifiable hydroxyl group, coupled with the versatile chemistry of the pyridine ring, make it an invaluable intermediate for medicinal chemists. The pyridine moiety is a common feature in numerous clinically significant drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] This guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safe handling of (S)-1-(3-Pyridyl)ethanol, tailored for researchers and professionals in the field of drug development.

Core Properties and Identification

A clear understanding of the fundamental physicochemical properties of a starting material is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 5096-11-7 | ChemicalBook[2] |

| Molecular Formula | C₇H₉NO | ChemicalBook[2] |

| Molecular Weight | 123.15 g/mol | ChemicalBook[2] |

| Appearance | Colorless to light yellow liquid | Guidechem[3] |

| Boiling Point | 239.6 °C at 760 mmHg | Guidechem[3] |

| Density | 1.083 g/cm³ | Guidechem[3] |

| Refractive Index | 1.535 | Guidechem[3] |

Asymmetric Synthesis Strategies

The enantiopurity of (S)-1-(3-Pyridyl)ethanol is crucial for its application in stereospecific drug synthesis. Several methods are employed to achieve high enantiomeric excess (ee), with two prominent strategies being enzymatic kinetic resolution and asymmetric reduction.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. In a typical procedure, a racemic mixture of 1-(3-pyridyl)ethanol is subjected to an enzymatic reaction, where one enantiomer reacts at a much faster rate than the other, allowing for their separation.

A common approach involves the use of a lipase enzyme to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Experimental Protocol: Enzymatic Resolution of (±)-1-(3-Pyridyl)ethanol

This protocol provides a detailed, step-by-step methodology for the enzymatic resolution of racemic 1-(3-pyridyl)ethanol to obtain the (S)-enantiomer.

Materials:

-

Racemic 1-(3-pyridyl)ethanol

-

Tributyrin (acyl donor)

-

Lipase CES (Amano)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine racemic 1-(3-pyridyl)ethanol (8.9 g), tributyrin (24.0 g), and Lipase CES (3.6 g).[4]

-

Incubation: Agitate the mixture at a constant temperature of 37°C for 190 hours.[4] The progress of the reaction should be monitored by a suitable analytical technique, such as chiral HPLC, to determine the enantiomeric excess of the remaining alcohol.

-

Enzyme Removal: After the desired conversion is reached, filter off the enzyme from the reaction mixture.

-

Purification: Subject the filtrate to silica gel column chromatography. Elute with toluene to separate the unreacted (S)-1-(3-pyridyl)ethanol from the acylated (R)-enantiomer.[4]

-

Analysis: Characterize the final product to confirm its identity and determine the enantiomeric excess.

Asymmetric Reduction of 3-Acetylpyridine

Another efficient method for the synthesis of (S)-1-(3-Pyridyl)ethanol is the asymmetric reduction of its corresponding ketone, 3-acetylpyridine. This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to the prochiral carbonyl group.

Spiroborate ester catalysts, in conjunction with a reducing agent like borane-dimethyl sulfide complex (BH₃-SMe₂), have demonstrated high efficacy in this transformation, yielding the desired (S)-enantiomer with excellent enantioselectivity.[5]

Conceptual Workflow for Asymmetric Reduction

Caption: Asymmetric reduction of 3-acetylpyridine.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] Chiral pyridyl alcohols like (S)-1-(3-Pyridyl)ethanol are particularly valuable as they allow for the introduction of a specific stereocenter, which is often critical for biological activity and can significantly impact a drug's efficacy and safety profile.

While specific drug synthesis pathways are often proprietary, the utility of (S)-1-(3-Pyridyl)ethanol can be inferred from its structural similarity to key fragments of various bioactive molecules. Its role as a chiral building block is crucial in the synthesis of complex molecules where stereochemistry dictates the pharmacological effect. Pyridine derivatives are known to be used in the development of drugs for a range of therapeutic areas, including cardiovascular diseases and central nervous system disorders.[6]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with (S)-1-(3-Pyridyl)ethanol. The following information is based on general safety guidelines for similar chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or alcohol-resistant foam.

For detailed safety information, always consult the manufacturer's Safety Data Sheet.

Conclusion

(S)-1-(3-Pyridyl)ethanol is a cornerstone chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical nature provide a reliable starting point for the synthesis of complex, high-value active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in drug discovery and development.

References

-

PrepChem. (n.d.). Synthesis of (S)-1-(3-pyridyl)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(3-Pyridyl)ethanol. Retrieved from [Link]

- Duquette, J., Zhang, M., Zhu, L., & Reeves, R. S. (2003). A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development, 7(3), 285–288.

-

Pipzine Chemicals. (n.d.). 3-Pyridineethanol Properties, Uses, Safety, Suppliers & MSDS. Retrieved from [Link]

- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.

-

Scribd. (n.d.). 236msds 0429GjGhs05Div.03sds2-pyridineethanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

-

PubMed. (2002, June 12). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Pyridineethanol Properties, Uses, Safety, Suppliers & MSDS | Buy High-Purity 3-Pyridineethanol in China [pipzine-chem.com]

Physical properties of (S)-1-(3-Pyridyl)ethanol (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of (S)-1-(3-Pyridyl)ethanol

Introduction

(S)-1-(3-Pyridyl)ethanol, a chiral alcohol, serves as a significant building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and functional groups make it a valuable intermediate in drug development. A thorough understanding of its physical properties, such as boiling point and density, is paramount for researchers and scientists in designing, optimizing, and scaling up synthetic processes. These parameters are critical for purification techniques like distillation, for calculating reaction stoichiometry, and for ensuring the overall safety and efficiency of laboratory and industrial operations. This guide provides a comprehensive overview of the boiling point and density of (S)-1-(3-Pyridyl)ethanol, detailing established values and the experimental methodologies for their precise determination.

Physicochemical Properties of (S)-1-(3-Pyridyl)ethanol

The fundamental physical and chemical characteristics of (S)-1-(3-Pyridyl)ethanol are summarized below. These values are essential for handling, storage, and application of the compound in a research setting.

| Property | Value | Source(s) |

| CAS Number | 5096-11-7 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 239.6 °C at 760 mmHg 80 °C at 1.5 Torr | [1][2] |

| Density | 1.083 g/cm³ | [1] |

Section 1: Boiling Point

Theoretical Principles

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This physical constant is highly dependent on the strength of intermolecular forces; stronger forces result in a higher boiling point. For (S)-1-(3-Pyridyl)ethanol, hydrogen bonding due to the hydroxyl group is a significant intermolecular force. It is also crucial to note that the boiling point is pressure-dependent; a lower external pressure results in a lower boiling point.[4] Therefore, reporting a boiling point without the corresponding pressure is scientifically incomplete.

Reported Boiling Point Values

The atmospheric boiling point of (S)-1-(3-Pyridyl)ethanol is reported to be 239.6°C at 760 mmHg.[1] However, due to this high temperature, purification by distillation at atmospheric pressure may not be ideal as it can lead to decomposition. Consequently, vacuum distillation is often employed. Under reduced pressure, the boiling point is significantly lower, for instance, 80°C at 1.5 Torr.[2]

Experimental Determination of Boiling Point

For accurate characterization, especially when dealing with a newly synthesized batch or an unknown sample, experimental determination of the boiling point is essential. Two common methods are detailed below.

Simple distillation is a robust method for determining the boiling point of a pure liquid when a sufficient quantity is available.[5][6] The process involves heating the liquid to its boiling point, condensing the vapor, and collecting the distillate. The temperature of the vapor in equilibrium with the liquid is recorded as the boiling point.[5]

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer with an adapter, and a receiving flask. Ensure all glass joints are securely clamped.

-

Sample Preparation: Place approximately 10-15 mL of (S)-1-(3-Pyridyl)ethanol and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.[6]

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the thermometer accurately measures the temperature of the vapor entering the condenser.[4]

-

Heating: Begin gently heating the flask using a heating mantle.

-

Equilibrium and Measurement: As the liquid boils, the vapor will rise and its temperature will be recorded by the thermometer. When the temperature stabilizes while the vapor is condensing and dripping into the receiving flask, this stable temperature is the boiling point.[4]

-

Record Pressure: Simultaneously, record the ambient atmospheric pressure using a barometer, as this is crucial for correcting the observed boiling point to standard pressure if necessary.

When only a small sample volume (< 1 mL) is available, the Thiele tube method is a highly effective alternative.[6] This technique relies on observing the temperature at which a rapid stream of bubbles emerges from a submerged capillary tube and when the liquid is drawn back into the capillary upon cooling.

Step-by-Step Protocol:

-

Sample Preparation: Add approximately 0.5 mL of (S)-1-(3-Pyridyl)ethanol into a small test tube or a melting point tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the sample with the open end down.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[6]

-

Observation: Gently heat the arm of the Thiele tube with a micro-burner or heating element.[4] Observe the capillary tube. A slow stream of bubbles will initially emerge as the trapped air expands.

-

Measurement: Continue heating until a rapid and continuous stream of bubbles is released from the capillary tube.[4] At this point, remove the heat.

-

Boiling Point Determination: The stream of bubbles will slow and stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4][6]

Caption: Workflow for Micro-Boiling Point Determination.

Section 2: Density

Theoretical Principles

Density is an intrinsic physical property of a substance, defined as its mass per unit volume (ρ = m/V).[7] It is a useful parameter for substance identification and for converting between mass and volume, which is often necessary in a laboratory setting. The density of liquids is temperature-dependent; for most liquids, density decreases as temperature increases due to thermal expansion.[8] Therefore, it is critical to record the temperature at which a density measurement is made.

Reported Density Value

The density of (S)-1-(3-Pyridyl)ethanol is reported as 1.083 g/cm³ (or 1.083 g/mL, since 1 cm³ = 1 mL).[1] A predicted value is very close, at 1.082 g/cm³.[2]

Experimental Determination of Density

The density of a liquid can be determined straightforwardly and accurately using standard laboratory equipment.

This method involves accurately measuring the mass of a precisely known volume of the liquid.[7][8][9] Repeating the measurement and averaging the results improves the reliability of the determination.[7]

Step-by-Step Protocol:

-

Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and tare it, or record its mass to the nearest 0.001 g.[7]

-

Volume Measurement: Carefully add a specific volume of (S)-1-(3-Pyridyl)ethanol to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the analytical balance and record the total mass.

-

Temperature Measurement: Use a thermometer to measure the temperature of the liquid in the graduated cylinder.[8]

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass.[9] Compute the density using the formula: ρ = mass / volume.

-

Repeatability: For enhanced accuracy, perform the procedure at least three times and calculate the average density.[9]

Caption: Workflow for Gravimetric Density Determination.

Conclusion

The accurate determination of boiling point and density is a fundamental aspect of chemical characterization. For (S)-1-(3-Pyridyl)ethanol, these properties are not merely datasheet entries but are critical parameters that directly influence its purification, handling, and use in complex synthetic pathways. The methodologies outlined in this guide provide robust and reliable means for researchers and drug development professionals to verify these properties, ensuring the quality and consistency of this important chiral intermediate in their scientific endeavors.

References

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

University of Washington Department of Chemistry. (n.d.). Density of liquids. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Determination of Boiling Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Practical 3-BOILING POINT DETERMINATION. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(3-Pyridyl)ethanol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7 [chemicalbook.com]

- 3. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

(1S)-1-pyridin-3-ylethanol IUPAC name and synonyms

An In-Depth Technical Guide to (1S)-1-pyridin-3-ylethanol: Nomenclature, Properties, Synthesis, and Applications

Introduction

(1S)-1-pyridin-3-ylethanol is a chiral secondary alcohol that has emerged as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a stereogenic center adjacent to a pyridine ring, makes it a crucial intermediate in the development of pharmaceuticals and a key component in the design of chiral ligands for asymmetric catalysis.[1][2][3] The pyridine moiety, a common pharmacophore, imparts specific physicochemical properties and biological interaction capabilities, while the chiral hydroxyl group provides a handle for stereospecific transformations.[4][5]

This guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of (1S)-1-pyridin-3-ylethanol. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic strategies, provide robust and self-validating experimental protocols, and explore its applications, grounding all information in authoritative references.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research and development. This section codifies the essential nomenclature and physical data for (1S)-1-pyridin-3-ylethanol.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance, literature searching, and clear scientific communication.

-

IUPAC Name : (1S)-1-pyridin-3-ylethanol[6]

-

CAS Number : 5096-11-7[7]

-

Synonyms : A variety of synonyms are used in commercial and academic literature, reflecting different naming conventions. The most common include:

Chemical Structure

The structure combines a pyridine ring with a chiral ethanolic side chain at the 3-position. The "(1S)" designation specifies the absolute configuration at the carbon atom bearing the hydroxyl group, as determined by the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of (1S)-1-pyridin-3-ylethanol.

Physicochemical Properties

The following table summarizes key physicochemical properties, which are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [6][7][8] |

| Molecular Weight | 123.15 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 80 °C @ 1.5 Torr | [7] |

| Density (Predicted) | 1.082 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 13.75 ± 0.20 | [7] |

Part 2: Asymmetric Synthesis Strategies

The primary industrial and laboratory route to (1S)-1-pyridin-3-ylethanol is the asymmetric reduction of the prochiral ketone, 3-acetylpyridine. The challenge lies in achieving high enantioselectivity, as the Lewis basic nitrogen atom of the pyridine ring can coordinate to and deactivate many common metal-based asymmetric catalysts.[5] This has led to the prevalence of biocatalytic methods, which operate under mild conditions and often provide exquisite stereocontrol.

Caption: General scheme for the synthesis of (1S)-1-pyridin-3-ylethanol.

Protocol 1: Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)

Expertise & Experience: Whole-cell biocatalysis using baker's yeast is a classic, cost-effective, and environmentally benign method for asymmetric ketone reduction. The choice of this organism is dictated by its robust enzymatic machinery, which contains multiple alcohol dehydrogenases (ADHs). These enzymes typically follow Prelog's rule, delivering a hydride to the re-face of the carbonyl, which in the case of 3-acetylpyridine, yields the desired (S)-enantiomer.[1] The process leverages the cell's native metabolism to regenerate the necessary NADPH/NADH cofactors, using a simple carbohydrate like glucose as the ultimate reductant.

Experimental Protocol:

-

Preparation: Suspend 100 g of commercial baker's yeast in 500 mL of a 5% (w/v) aqueous glucose solution in a 2 L flask.

-

Incubation: Stir the suspension at 30 °C for 30 minutes to activate the yeast.

-

Substrate Addition: Add 2.0 g (16.5 mmol) of 3-acetylpyridine to the yeast suspension.

-

Reaction: Seal the flask (a balloon or fermentation lock is recommended to release CO₂) and stir the mixture at 30 °C.

-

Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots every 12 hours. Extract the aliquot with ethyl acetate, dry the organic layer with Na₂SO₄, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of starting material to product.

-

Work-up (after ~48-72 h or upon completion): Add Celite (filter aid) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.

-

Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Chiral Analysis (Self-Validation): Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC with a suitable column (e.g., Chiralcel OD-H).

Protocol 2: Chemoenzymatic Reduction with an Isolated Alcohol Dehydrogenase

Expertise & Experience: While whole-cell systems are convenient, using an isolated enzyme offers significant advantages in a process development setting. It eliminates cellular side reactions, simplifies downstream processing, and allows for much higher substrate concentrations, leading to improved space-time yields. The critical challenge is the stoichiometric requirement for the expensive nicotinamide cofactor (NADH or NADPH). This is overcome by creating a cofactor regeneration system, where a cheap sacrificial alcohol (e.g., isopropanol) is oxidized by the same or a different enzyme (e.g., glucose dehydrogenase) to regenerate the reduced cofactor in situ.[1][3]

Caption: Chemoenzymatic workflow with cofactor regeneration.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled vessel, prepare a 100 mL solution of 100 mM phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

-

Reagent Addition: Add 3-acetylpyridine (e.g., to a final concentration of 50 mM), isopropanol (e.g., 5-10 vol%), and the NADP⁺ cofactor (e.g., 0.5 mM).

-

Enzyme Addition: Initiate the reaction by adding a suitable alcohol dehydrogenase (ADH) or ketoreductase (KRED) that is known to produce the (S)-enantiomer, along with a compatible enzyme for regeneration if needed (e.g., glucose dehydrogenase if using glucose).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and pH (maintain at 7.0 with dilute NaOH/HCl if necessary).

-

Monitoring & Work-up: Follow the procedures for monitoring, work-up, purification, and chiral analysis as described in Protocol 1. The simplified reaction matrix (absence of cells) often allows for a more straightforward extraction.

Part 3: Applications in Research and Drug Development

The utility of (1S)-1-pyridin-3-ylethanol stems from its dual functionality: a nucleophilic hydroxyl group and a pyridine ring that can act as a ligand, a base, or a precursor to a pyridinium salt.

Chiral Building Block in Synthesis

As a chiral pool starting material, it provides a pre-installed stereocenter, saving steps and avoiding costly chiral separations or asymmetric syntheses later in a synthetic sequence. The hydroxyl group can be:

-

Activated for nucleophilic substitution (e.g., via tosylation or conversion to a halide).

-

Oxidized to the corresponding ketone if the chiral center is no longer needed.

-

Used in ether or ester linkages to connect to other parts of a target molecule.

This versatility makes it an important intermediate for complex molecules, including natural products and specialized ligands for transition metal catalysis.[3][5]

Significance in Medicinal Chemistry

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[4][9] Its ability to act as a hydrogen bond acceptor and its aromatic properties allow it to participate in key binding interactions with biological targets like enzymes and receptors. Chiral pyridylethanol derivatives are therefore critical intermediates for a range of therapeutic areas.[1][2] For example, related structures are integral to the development of inhibitors for enzymes such as HIV reverse transcriptase.[1][2][9] The specific (S)-configuration of the ethanol moiety can be crucial for achieving the correct three-dimensional orientation within a receptor's binding pocket, highlighting the importance of enantiomerically pure starting materials.

Conclusion

(1S)-1-pyridin-3-ylethanol stands out as a foundational chiral intermediate for both academic and industrial chemistry. Its efficient and stereoselective synthesis, particularly through robust biocatalytic reductions, makes it readily accessible. The combination of a modifiable chiral center and a pharmaceutically relevant pyridine ring ensures its continued importance in the synthesis of high-value molecules. For professionals in drug discovery and process development, a thorough understanding of the synthesis and properties of this compound is not merely academic—it is a practical necessity for the efficient construction of the next generation of chiral therapeutics and catalysts.

References

-

PubChem. (S)-1-(3-Pyridyl)ethanol. National Center for Biotechnology Information. [Link]

-

Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-814. [Link]

-

Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial enantioselective reduction of acetylpyridine derivatives. PubMed. [Link]

-

PubChem. 1-(3-Fluorophenyl)-1-pyridin-3-ylethanol. National Center for Biotechnology Information. [Link]

-

PubChem. Pyridin-1-ium-3-ylmethanol;formate. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL. [Link]

-

Oxford Academic. Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Taylor & Francis Online. (2003). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Wang, Y., et al. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry. [Link]

-

Song, J., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Hobisch, M., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. soc.chim.it [soc.chim.it]

- 6. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7 [chemicalbook.com]

- 8. 1-(Pyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of (S)-1-(3-Pyridyl)ethanol

Introduction

(S)-1-(3-Pyridyl)ethanol is a chiral alcohol of significant interest in pharmaceutical and materials science. As a key building block, its structural and stereochemical integrity is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on experimentally obtained spectra for 1-(3-Pyridyl)ethanol. It is important to note that while the target molecule is the (S)-enantiomer, its spectroscopic data (NMR, IR, MS) in a standard achiral environment is identical to that of its (R)-enantiomer and the racemic mixture.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, a detailed picture of the molecular structure can be constructed.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their connectivity.

Table 1: ¹H NMR Data for 1-(3-Pyridyl)ethanol

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 8.48 | d | 2.2 | 1H | H-2 (Pyridine) |

| b | 8.41 | dd | 4.8, 1.5 | 1H | H-6 (Pyridine) |

| c | 7.71 | dt | 7.9, 1.8 | 1H | H-4 (Pyridine) |

| d | 7.27 | ddd | 7.9, 4.8, 0.7 | 1H | H-5 (Pyridine) |

| e | 4.91 | q | 6.6 | 1H | CH-OH |

| f | 4.10 | br s | - | 1H | OH |

| g | 1.46 | d | 6.6 | 3H | CH₃ |

Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2][3][4][5].

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.2-8.5 ppm): The four signals in this region are characteristic of a 3-substituted pyridine ring. The protons at positions 2 and 6 (H-a and H-b) are the most deshielded due to their proximity to the electronegative nitrogen atom. The distinct multiplicities and coupling constants allow for their unambiguous assignment.

-

Methine Proton (4.91 ppm): The quartet (q) signal at 4.91 ppm is assigned to the proton on the carbon bearing the hydroxyl group (H-e). It is split by the three adjacent methyl protons, resulting in a quartet (n+1 rule, 3+1=4).

-

Hydroxyl Proton (4.10 ppm): The broad singlet at 4.10 ppm corresponds to the hydroxyl proton (H-f). Its chemical shift can be variable and it often appears as a broad signal due to hydrogen bonding and chemical exchange.

-

Methyl Protons (1.46 ppm): The doublet (d) at 1.46 ppm integrates to three protons and is assigned to the methyl group (H-g). It is split by the single adjacent methine proton, resulting in a doublet (n+1 rule, 1+1=2).

B. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 1-(3-Pyridyl)ethanol

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-2 (Pyridine) |

| 147.5 | C-6 (Pyridine) |

| 140.8 | C-4 (Pyridine) |

| 133.7 | C-3 (Pyridine) |

| 123.5 | C-5 (Pyridine) |

| 67.9 | CH-OH |

| 25.1 | CH₃ |

Solvent: CDCl₃, Instrument Frequency: 22.49 MHz. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2][3][4][5].

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (123-149 ppm): The five signals in the downfield region correspond to the five carbon atoms of the pyridine ring. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded.

-

Carbinol Carbon (67.9 ppm): The signal at 67.9 ppm is attributed to the carbon atom bonded to the hydroxyl group. Its chemical shift is characteristic of a carbon in an alcohol moiety.

-

Methyl Carbon (25.1 ppm): The upfield signal at 25.1 ppm corresponds to the methyl carbon.

C. NMR Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (S)-1-(3-Pyridyl)ethanol.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference them to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectral Data for 1-(3-Pyridyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250-3400 | Broad, Strong | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2980 | Medium | C-H stretch (aliphatic) |

| 1578, 1479, 1427 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1088 | Strong | C-O stretch (secondary alcohol) |

| 710 | Strong | C-H out-of-plane bend (aromatic) |

Sample Preparation: KBr pellet. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2][3][4][5].

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature is the broad, strong absorption band in the region of 3250-3400 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretches: The absorptions between 3000-3100 cm⁻¹ are due to the C-H stretching vibrations of the pyridine ring, while those in the 2850-2980 cm⁻¹ range are from the aliphatic C-H bonds of the methyl and methine groups.

-

Pyridine Ring Vibrations: The sharp peaks at 1578, 1479, and 1427 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretch: The strong absorption at 1088 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

-

Aromatic Bending: The strong peak at 710 cm⁻¹ is due to the out-of-plane C-H bending of the substituted pyridine ring.

IR Experimental Protocol

Objective: To obtain the infrared spectrum of (S)-1-(3-Pyridyl)ethanol to identify its functional groups.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Table 4: Mass Spectrometry Data for 1-(3-Pyridyl)ethanol

| m/z | Relative Intensity (%) | Assignment |

| 123 | 35 | [M]⁺ (Molecular Ion) |

| 108 | 100 | [M - CH₃]⁺ |

| 80 | 15 | [M - CH₃ - CO]⁺ or [C₅H₆N]⁺ |

| 79 | 20 | [C₅H₅N]⁺ (Pyridine radical cation) |

| 52 | 10 | Fragmentation of pyridine ring |

Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2][3][4][5].

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 123 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

Base Peak: The most intense peak in the spectrum is the base peak, which is at m/z 108. This corresponds to the loss of a methyl group ([M - CH₃]⁺) from the molecular ion, which is a common fragmentation pathway for secondary alcohols, leading to a stable resonance-stabilized cation.

-

Other Fragment Ions: The peaks at m/z 80, 79, and 52 are characteristic fragments of the pyridine ring, further confirming the presence of this structural unit.

MS Experimental Protocol

Objective: To determine the molecular weight and fragmentation pattern of (S)-1-(3-Pyridyl)ethanol.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

IV. Workflow Visualizations

Caption: NMR Spectroscopy Workflow

References

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

A Technical Guide to (S)-1-(3-Pyridyl)ethanol: Sourcing, Quality Control, and Applications in Drug Discovery

Abstract: (S)-1-(3-Pyridyl)ethanol is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and a stereogenic carbinol center, makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will cover the compound's strategic importance, commercial sourcing and supplier landscape, rigorous quality control protocols for identity and enantiomeric purity, common synthetic routes, and its application in the development of novel therapeutics. The methodologies presented are designed to be self-validating, ensuring scientific integrity from procurement to application.

Introduction: The Strategic Importance of Chiral Pyridyl Alcohols

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to engage in hydrogen bonding, its metabolic stability, and its favorable aqueous solubility.[1][2] When functionalized with a chiral hydroxyl group, as in (S)-1-(3-Pyridyl)ethanol, it becomes a powerful synthon for introducing stereospecificity into a target molecule—a critical factor for optimizing pharmacological activity and minimizing off-target effects.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine nucleus is a fundamental component of numerous natural products, including alkaloids and coenzymes, and is a cornerstone of many approved drugs.[3] Its derivatives exhibit a vast range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The nitrogen atom in the ring acts as a hydrogen bond acceptor and can be protonated, influencing the compound's pharmacokinetic profile. This versatility makes pyridine-containing compounds a primary focus of drug discovery programs.

(S)-1-(3-Pyridyl)ethanol: A Key Chiral Intermediate

(S)-1-(3-Pyridyl)ethanol, specifically, provides a chiral center that is often crucial for the specific binding of a drug to its biological target. As a secondary alcohol, it serves as a handle for further chemical transformations, such as etherification, esterification, or substitution, allowing for its seamless integration into complex molecular architectures. Its use is particularly noted in the synthesis of novel antibacterial agents and other therapeutics where precise three-dimensional orientation is paramount for efficacy.[4][5]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its handling, storage, and use in reactions.

| Property | Value | Reference |

| CAS Number | 5096-11-7 | [6][7][8] |

| IUPAC Name | (1S)-1-pyridin-3-ylethanol | [8] |

| Molecular Formula | C₇H₉NO | [7][8] |

| Molecular Weight | 123.15 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid/oil | [5][9][10] |

| Boiling Point | 239.6 °C at 760 mmHg | [11] |

| Density | ~1.083 g/cm³ | [11] |

Sourcing and Commercial Availability

Procuring high-quality starting materials is the foundation of reproducible and successful research. For a chiral compound like (S)-1-(3-Pyridyl)ethanol, the critical procurement parameters are chemical purity and, most importantly, enantiomeric excess (e.e.).

Procurement Strategy: Key Considerations

-

Purity: Look for suppliers offering >97% purity as determined by HPLC or GC.

-

Enantiomeric Excess (e.e.): A minimum of 98% e.e. is typically required for pharmaceutical applications to avoid complications from the undesired enantiomer. Always request a certificate of analysis (CoA) that specifies the e.e. and the analytical method used for its determination.

-

Scale: Availability should range from grams for research and development to kilograms for pilot-scale synthesis.

Comparative Table of Commercial Suppliers

The following table lists several known suppliers of (S)-1-(3-Pyridyl)ethanol and related compounds. This is not an exhaustive list but serves as a starting point for procurement.

| Supplier | Product Name | Notes |

| ChemicalBook | (S)-1-(3-PYRIDYL)ETHANOL | Lists multiple underlying suppliers like Shanghai Hanhong Scientific Co.,Ltd. and Doly Chemical CO.,LTD.[6] |

| Guidechem | (S)-1-(3-PYRIDYL)ETHANOL | Aggregates data from over 75 suppliers.[7] |

| CymitQuimica | 1-(3-pyridyl)ethanol, (S)-isomer | Offers various quantities from 250mg to 100g. |

| Toronto Research Chemicals (TRC) | (R)-1-(3-Pyridyl)ethanol | Also available through distributors like Fisher Scientific; provides high-purity standards.[12] |

| A Chemtek | (R)-1-(3-Pyridyl)ethanol | Provides the (R)-enantiomer, often used as a reference standard or for developing stereoisomeric drugs.[10] |

Handling and Storage Recommendations

Proper storage is crucial to maintain the integrity of the compound. It should be stored at 4°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[10] The material should be kept in a tightly sealed container in a dry, well-ventilated place.

Quality Control & Analytical Protocols: A Self-Validating Workflow

Upon receiving a shipment of (S)-1-(3-Pyridyl)ethanol, it is imperative to perform in-house quality control to verify the supplier's CoA. This ensures the material's identity, purity, and enantiomeric integrity before its commitment to a synthetic route.

Rationale for a Multi-step QC Process

A multi-faceted analytical approach is necessary because no single technique can provide a complete profile of the material. Spectroscopy confirms the chemical structure, while chromatography resolves impurities and enantiomers. This workflow ensures that the material you are using is unequivocally the correct one, at the required purity.

Inbound Material QC Workflow

The following diagram outlines a logical workflow for the quality control validation of a newly received batch of (S)-1-(3-Pyridyl)ethanol.

Caption: QC workflow for incoming (S)-1-(3-Pyridyl)ethanol.

Protocol 1: Identity Confirmation via Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum should show characteristic peaks for the pyridyl protons (typically in the δ 7.0-8.5 ppm range), a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton (OH). The integration of these signals should correspond to the number of protons.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ should be observed at m/z 124.1.

Protocol 2: Purity Assessment via Chromatography

This protocol determines the presence of any non-enantiomeric impurities.

-

System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Integrate all peaks. The area of the main peak divided by the total area of all peaks gives the percentage purity.

Protocol 3: Enantiomeric Purity Determination via Chiral HPLC

This is the most critical QC step. The choice of a chiral stationary phase (CSP) is key to achieving separation of the (S) and (R) enantiomers.

-

System: HPLC system as above.

-

Column: A polysaccharide-based CSP is typically effective. For example, a Chiralpak AD-H or similar amylose-based column.

-

Mobile Phase (Isocratic): A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting condition would be 90:10 Hexane:IPA + 0.1% DEA.

-

Flow Rate: 0.7 mL/min.

-

Detection: UV at 254 nm.

-

Causality: The chiral stationary phase contains stereospecific pockets. One enantiomer will have a stronger transient interaction with the CSP than the other, causing it to be retained longer on the column and thus elute later. The amine modifier prevents peak tailing by deactivating acidic sites on the silica support.

-

Analysis: Inject a small amount of the racemic 1-(3-Pyridyl)ethanol to confirm the retention times of both the (S) and (R) peaks. Then, inject the sample. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Synthetic Routes: Accessing the Chiral Intermediate

While commercially available, understanding the synthesis of (S)-1-(3-Pyridyl)ethanol is valuable for custom synthesis or process development. The primary challenge is controlling the stereochemistry at the carbinol center.

Method: Biocatalytic Reduction of 3-Acetylpyridine

One of the most efficient and green methods for producing this chiral alcohol is through the asymmetric reduction of the prochiral ketone, 3-acetylpyridine.

-

Rationale: Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), offers exceptional stereoselectivity under mild conditions. The enzymes (keto-reductases) within the yeast are inherently chiral and selectively produce one enantiomer.[13]

-

Procedure Outline:

-

Suspend baker's yeast in a buffered aqueous solution containing a simple sugar (e.g., glucose) as an energy source.

-

Add 3-acetylpyridine to the fermenting yeast culture.

-

Maintain the reaction at a controlled temperature (e.g., 27-30 °C) for 72-96 hours.[13]

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

-

Synthesis Workflow Diagram

Caption: Biocatalytic synthesis of (S)-1-(3-Pyridyl)ethanol.

Applications in Drug Discovery and Development

The utility of (S)-1-(3-Pyridyl)ethanol is best demonstrated through its incorporation into advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Case Study: Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

A 2022 study detailed the design and synthesis of novel oxazolidinone derivatives with a 3-pyridyl group as potential antibacterial agents.[4] While they did not start directly from (S)-1-(3-Pyridyl)ethanol, the core structure highlights the importance of the pyridyl-ethanol motif. The chiral alcohol can be converted to a corresponding amine or other functional group, which is then used to construct the oxazolidinone ring. The pyridine moiety in these compounds was shown to be important for their potent activity against Gram-positive bacteria.[4]

Case Study: Scaffolds for Pyrido[2,3-d]pyrimidines

Research into fused heterocyclic systems like pyrido[2,3-d]pyrimidines has yielded compounds with significant antibacterial activity.[14] Chiral side chains are often appended to these core structures to enhance potency and selectivity. (S)-1-(3-Pyridyl)ethanol can be used to introduce such a side chain, for example, by converting the alcohol to an amine and using it in a nucleophilic aromatic substitution reaction to build the final molecule.

Logical Relationship: From Building Block to Bioactive Compounddot

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Pyridineethanol Properties, Uses, Safety, Suppliers & MSDS | Buy High-Purity 3-Pyridineethanol in China [pipzine-chem.com]

- 6. (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(Pyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]

- 10. achemtek.com [achemtek.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.nl [fishersci.nl]

- 13. (S)-1-(3-PYRIDYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

Safety, handling, and storage guidelines for (S)-1-(3-Pyridyl)ethanol

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of (S)-1-(3-Pyridyl)ethanol

Authored by: A Senior Application Scientist

This guide provides comprehensive safety protocols and operational insights for (S)-1-(3-Pyridyl)ethanol, a key chiral building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of informed caution and experimental integrity.

Compound Profile and Hazard Identification

(S)-1-(3-Pyridyl)ethanol (CAS: 5096-11-7) is a chiral alcohol derivative of pyridine.[1] While specific toxicity data for this exact stereoisomer is limited, the safety profile is extrapolated from data on pyridine, its structural isomers, and related compounds. The primary hazards stem from its potential irritant properties and acute toxicity if improperly handled.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.[2] Based on data for analogous pyridine-ethanol compounds, (S)-1-(3-Pyridyl)ethanol should be handled as a substance with the following classifications.[3][4]

Table 1: GHS Hazard Classification Summary

| Hazard Class | GHS Code | Description | Pictogram |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Warning)[5] |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Warning)[5] |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Warning)[5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 (Warning)[5] |

Understanding these classifications is the foundational step in risk mitigation. The "Warning" signal word indicates a moderate level of hazard.[3]

Table 2: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO | [6] |

| Molecular Weight | 123.15 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 80 °C @ 1.5 Torr | [7] |

| Density | ~1.08 g/cm³ | [8] |

| Flash Point | 98.7 °C | [8] |

| Storage Temperature | 2-8°C |[7] |

The Hierarchy of Controls: A Safety-First Workflow

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This principle prioritizes eliminating hazards at their source. When handling (S)-1-(3-Pyridyl)ethanol, this hierarchy must be applied rigorously.

Sources

- 1. (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7 [chemicalbook.com]

- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5096-11-7|(S)-1-(3-Pyridyl)ethanol|BLD Pharm [bldpharm.com]

- 4. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

Role of (S)-1-(3-Pyridyl)ethanol as a chiral intermediate

An In-depth Technical Guide to (S)-1-(3-Pyridyl)ethanol as a Core Chiral Intermediate

Authored by: Gemini, Senior Application Scientist

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is driven by the imperative to enhance drug efficacy and safety.[1][2] Chiral intermediates, or building blocks, are the foundational components that enable the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[3][4] Among these, (S)-1-(3-Pyridyl)ethanol has emerged as a particularly valuable synthon. Its structure, featuring a stereogenic carbinol center adjacent to a pyridine ring, presents a versatile scaffold for constructing a wide array of bioactive molecules.[5][6][7] This technical guide provides an in-depth analysis of (S)-1-(3-Pyridyl)ethanol, detailing its synthesis through advanced catalytic and biocatalytic methods, its critical role in drug discovery, and the analytical protocols required to validate its stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals engaged in the field of asymmetric synthesis and pharmaceutical manufacturing.

The Strategic Importance of Chiral Building Blocks

Chirality is a fundamental property of biological systems. Receptors, enzymes, and other biological targets are inherently chiral, meaning they interact differently with the stereoisomers of a drug molecule.[2] Consequently, the use of single-enantiomer drugs has grown dramatically, as they often exhibit improved therapeutic indices, reduced side effects, and more predictable pharmacological profiles compared to their racemic counterparts.[1][3]

Chiral building blocks like (S)-1-(3-Pyridyl)ethanol are enantiopure molecules that serve as starting materials in the synthesis of these complex APIs.[4] They incorporate a defined stereocenter into the molecular framework early in the synthetic sequence, avoiding costly and often inefficient resolution steps at later stages. Chiral alcohols, in particular, are highly prized due to the versatile reactivity of the hydroxyl group, which can be readily converted into other functional groups or used as a handle for coupling reactions.[3][8]

Physicochemical Properties of (S)-1-(3-Pyridyl)ethanol

A thorough understanding of the physical and chemical properties of an intermediate is critical for process development and scale-up.

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(pyridin-3-yl)ethanol | [9] |

| Synonyms | (S)-3-(1-Hydroxyethyl)pyridine | [9][10] |

| CAS Number | 5096-11-7 | [11][12] |

| Molecular Formula | C₇H₉NO | [9][10] |

| Molecular Weight | 123.15 g/mol | [9] |

| Appearance | Colorless Liquid/Oil | [13][14] |

Synthesis Methodologies: A Paradigm of Enantioselectivity

The efficient and scalable production of (S)-1-(3-Pyridyl)ethanol is paramount to its utility. Modern synthetic chemistry offers several powerful strategies to achieve high enantiopurity, moving beyond classical resolution. The primary precursor for these methods is the prochiral ketone, 3-acetylpyridine.

Catalytic Asymmetric Synthesis

The most direct approach to producing a single enantiomer is through asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of a chiral product.[1]

ATH is a robust and widely used method for the enantioselective reduction of ketones. This technique typically employs a transition-metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand. A simple hydrogen donor, such as a formic acid/triethylamine mixture (HCOOH/NEt₃), provides the hydride for the reduction.

Causality: The chiral ligand creates a chiral environment around the metal center. The 3-acetylpyridine substrate coordinates to the metal in a sterically preferred orientation, exposing one of its prochiral faces to the incoming hydride. This directed transfer results in the preferential formation of the (S)-alcohol. The efficiency of this process is highly dependent on the catalyst, ligand, and reaction conditions.[15]

This method involves the use of a borane reagent, such as borane-dimethyl sulfide (BH₃-SMe₂), in the presence of a chiral catalyst.[16] Spiroborate esters derived from chiral amino alcohols (like diphenylprolinol) have proven effective for the reduction of various acetylpyridines.[16]

Causality: The chiral spiroborate ester acts as a Lewis acid, coordinating with the borane to form a chiral reducing agent. This complex then delivers a hydride to the carbonyl face of 3-acetylpyridine in a highly enantioselective manner, dictated by the stereochemistry of the catalyst.

Caption: General scheme for catalytic asymmetric reduction.

Biocatalytic Enantioselective Reduction

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[17] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), either in whole microbial cells (e.g., yeast) or as isolated enzymes, are highly effective for the reduction of ketones.[18]

Causality: The enzyme's active site is a complex, three-dimensional chiral pocket. It binds the 3-acetylpyridine substrate in a highly specific orientation. The enzyme's cofactor (typically NADH or NADPH) then delivers a hydride to the carbonyl carbon from a single, precisely defined direction, resulting in the formation of almost exclusively one enantiomer.[5][6] Different microorganisms can exhibit opposite stereoselectivity; for instance, while Baker's yeast often reduces acetylpyridine derivatives to the (S)-alcohols, other species like Candida maris have been shown to produce (R)-alcohols from related substrates, underscoring the need for careful biocatalyst screening.[5][6]

Caption: Conceptual workflow for biocatalytic reduction.

Enzymatic Kinetic Resolution

An alternative, though less atom-economical, approach is kinetic resolution. This process starts with a racemic mixture of (±)-1-(3-Pyridyl)ethanol. An enzyme, typically a lipase, is used to selectively acylate one of the enantiomers.

Causality: The lipase enzyme preferentially recognizes and catalyzes the reaction of one enantiomer (e.g., the R-enantiomer) with an acyl donor. This leaves the unreacted (S)-enantiomer behind in high enantiomeric excess. The primary disadvantage of this method is its theoretical maximum yield of 50% for the desired product, as the other half of the starting material is consumed.[5][19]

Protocol Example: Biocatalytic Reduction of 3-Acetylpyridine

This protocol is a representative methodology synthesized from principles described in the literature for whole-cell biocatalytic reductions.[5][6][20]

Objective: To produce (S)-1-(3-Pyridyl)ethanol with high enantiomeric excess.

Materials:

-

3-Acetylpyridine

-

Screened microorganism (e.g., a specific yeast strain known for S-selectivity)

-

Glucose (as both carbon source and reducing equivalent source)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Fermentor/bioreactor or shaker flask

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chiral HPLC or GC system for analysis

Methodology:

-

Culture Preparation: Inoculate a sterile growth medium with the selected microorganism. Grow the culture at an appropriate temperature (e.g., 30°C) with agitation until it reaches a high cell density (e.g., late log phase).

-

Bioreduction: Harvest the cells by centrifugation and resuspend them in the phosphate buffer to a high concentration.

-

Substrate Addition: Add glucose to the cell suspension to initiate cofactor regeneration. Introduce 3-acetylpyridine (substrate) to the reaction mixture. The substrate is often added slowly or in portions to minimize toxicity to the cells.

-

Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots and analyzing them via TLC or GC.

-

Work-up: Once the reaction is complete, remove the cells by centrifugation or filtration.

-

Extraction: Saturate the aqueous supernatant with NaCl and extract the product multiple times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (S)-1-(3-Pyridyl)ethanol. Further purification can be achieved via column chromatography if necessary.

-

Analysis: Determine the yield and assess the enantiomeric excess (% ee) of the final product using a chiral HPLC or GC column.

Applications in Pharmaceutical Synthesis

The true value of (S)-1-(3-Pyridyl)ethanol lies in its application as a versatile chiral building block. The pyridine ring is a common feature in many biologically active compounds, and the chiral alcohol provides a key stereocenter.[21]

The dual functionality of the molecule—the nucleophilic hydroxyl group and the pyridine ring—allows for a wide range of subsequent transformations.[7][8]

-

Hydroxyl Group: Can be used for O-alkylation, esterification, or conversion to a leaving group (e.g., tosylate) for nucleophilic substitution (Sₙ2) reactions, which proceeds with inversion of stereochemistry.

-

Pyridine Ring: Can undergo N-alkylation or participate in various cross-coupling reactions to build more complex molecular architectures.

This versatility makes it an ideal starting point for synthesizing APIs where a chiral pyridyl-ethanol moiety is a core structural element, particularly in the development of kinase inhibitors, receptor antagonists, and other targeted therapies.

Caption: Conceptual use of (S)-1-(3-Pyridyl)ethanol.

Analytical Quality Control: Ensuring Enantiomeric Purity

For any chiral intermediate intended for pharmaceutical use, rigorous validation of its enantiomeric purity is a non-negotiable requirement.[3] Several analytical techniques are employed to ensure the material meets stringent quality standards.[2]

| Analytical Method | Purpose & Principle |

| Chiral High-Performance Liquid Chromatography (HPLC) | The gold standard for enantiomeric purity. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation, allowing for precise quantification of each.[2][16] |

| Chiral Gas Chromatography (GC) | Similar in principle to HPLC but used for volatile compounds. The sample is passed through a column with a chiral stationary phase, separating the enantiomers based on their differential interactions.[16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used with chiral solvating agents or by derivatizing the alcohol with a chiral reagent (e.g., Mosher's acid) to form diastereomers. These diastereomers have distinct NMR signals, and the integration of these signals can be used to calculate the enantiomeric excess.[2] |

| Polarimetry | Measures the rotation of plane-polarized light as it passes through a sample of the chiral compound. The direction (+ or -) and magnitude of rotation are characteristic of the enantiomer and its concentration, confirming the presence of the correct stereoisomer.[2][3] |

Conclusion

(S)-1-(3-Pyridyl)ethanol stands as a testament to the progress in asymmetric synthesis and its profound impact on drug development. Its value is derived not only from its versatile structure but also from the sophisticated and highly selective methods now available for its production. The shift from classical resolution to catalytic and biocatalytic strategies represents a move towards more efficient, sustainable, and economically viable manufacturing processes. As medicinal chemists continue to design more complex and stereochemically intricate drug candidates, the role of high-quality, readily available chiral intermediates like (S)-1-(3-Pyridyl)ethanol will only become more critical in the journey from laboratory discovery to life-saving therapeutics.

References

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). Exploring the Potential of Amino Alcohols as Chiral Building Blocks.

- PMC, NIH. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols.

- J-Stage. Microbial Enantioselective Reduction of Acetylpyridine Derivatives.

- PMC, NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- ChemicalBook. (2025, July 16). (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7.

- Enamine. Chiral Building Blocks Selection.

- MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- PrepChem.com. Synthesis of (S)-1-(3-pyridyl)ethanol.

- ChemicalBook. Rivaroxaban synthesis.

- Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial enantioselective reduction of acetylpyridine derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-14.

- Xinchem. China (S)-1-(3-Pyridyl)ethanol(CAS# 5096-11-7) Manufacturer and Supplier.

- Patsnap Eureka. Preparation methods for rivaroxaban and intermediate thereof, and intermediate compounds.

- Google Patents. (CN105566310A) Rivaroxaban intermediate preparation method.

- Google Patents. (CN102250076A) Preparation method for rivaroxaban intermediate and rivaroxaban.

- Duquette, J., Zhang, M., Zhu, L., & Reeves, R. S. (2003). A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development, 7, 285-288.

- Olimjonov, S., Yang, X., Liu, Y., Odilov, A., & Hon, Y. AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar.

- ChemicalBook. (S)-1-(3-PYRIDYL)ETHANOL synthesis.

- Oxford Academic. Microbial Enantioselective Reduction of Acetylpyridine Derivatives | Bioscience, Biotechnology, and Biochemistry.

- PubChem. (S)-1-(3-Pyridyl)ethanol.

- Pipzine Chemicals. 3-Pyridineethanol Properties, Uses, Safety, Suppliers & MSDS.

- Taylor & Francis Online. Microbial Enantioselective Reduction of Acetylpyridine Derivatives.

- CymitQuimica. 1-(Pyridin-3-yl)ethanol.

- ACS Publications. (2021, November 30). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews.

- AIR Unimi. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.

- PubMed. (2016, July 4). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.

- Chemistry | Illinois. (2008, December 8). Catalytic Asymmetric Hydrogenation of Heteroarenes.

- Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Derivatives in Modern Drug Discovery.

- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- PMC, NIH. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones.

- A Chemtek. (R)-1-(3-Pyridyl)ethanol.

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. nbinno.com [nbinno.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 3-Pyridineethanol Properties, Uses, Safety, Suppliers & MSDS | Buy High-Purity 3-Pyridineethanol in China [pipzine-chem.com]

- 9. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(Pyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]

- 11. (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7 [chemicalbook.com]

- 12. (S)-1-(3-PYRIDYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 13. China (S)-1-(3-Pyridyl)ethanolï¼CAS# 5096-11-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 14. achemtek.com [achemtek.com]

- 15. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. prepchem.com [prepchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

The Lynchpin of Asymmetry: A Technical Guide to Chiral Pyridine-Containing Alcohols in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract